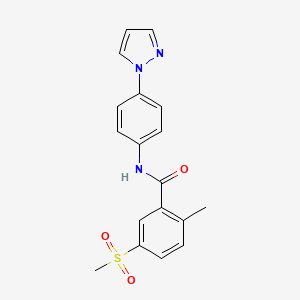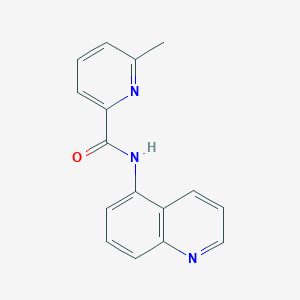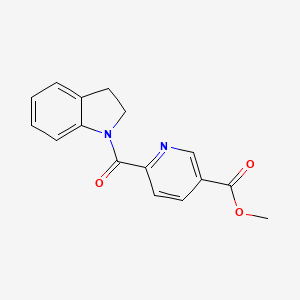
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and energy metabolism. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to activate the protein sirtuin 1 (SIRT1), which is involved in regulating cellular metabolism and stress responses. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's ability to increase BDNF production and reduce amyloid beta production may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has a number of biochemical and physiological effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic plasticity. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is that it has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases. However, one limitation is that the mechanism of action of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is not fully understood, which makes it difficult to develop targeted therapies. Another limitation is that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate. One area of research is to further elucidate its mechanism of action and identify potential targets for drug development. Another area of research is to test Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could investigate the potential use of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in treating other neurodegenerative diseases beyond Alzheimer's disease.
Méthodes De Synthèse
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate was first synthesized by the Salk Institute for Biological Studies in 2011. The synthesis method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The final product is a white powder with a molecular weight of 383.4 g/mol.
Applications De Recherche Scientifique
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential use in treating neurodegenerative diseases. In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has neuroprotective and cognitive-enhancing effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Propriétés
IUPAC Name |
methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-6-7-13(17-10-12)15(19)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKXBVTNAJXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

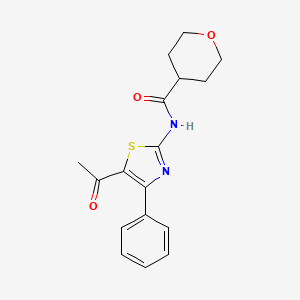
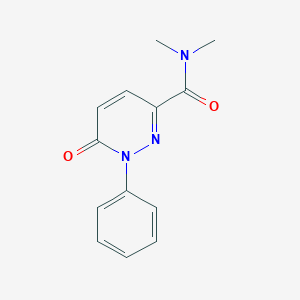
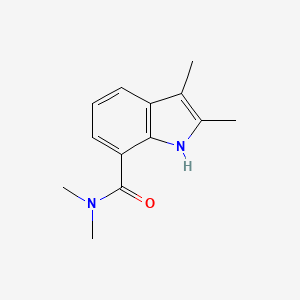
![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
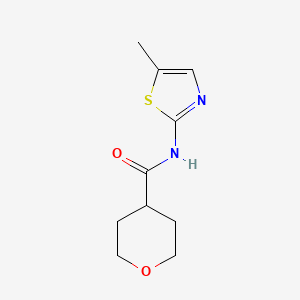

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)
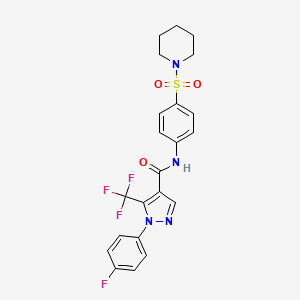
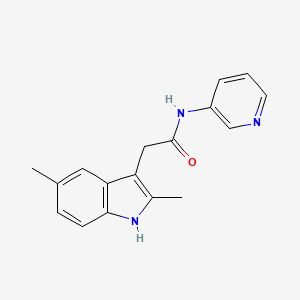
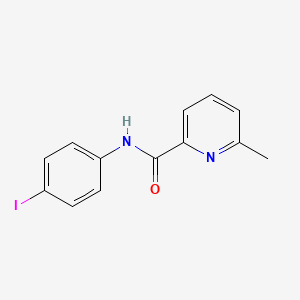
![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
